molecular formula C5H10N4O2 B12869646 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

Cat. No.: B12869646
M. Wt: 158.16 g/mol
InChI Key: WLRQDOHQESRRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is a chemical compound that features a pyrazole ring substituted with amino groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol typically involves the reaction of 3,4-diamino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3,4-diaminopyrazol-1-yl)oxyethanol

InChI

InChI=1S/C5H10N4O2/c6-4-3-9(8-5(4)7)11-2-1-10/h3,10H,1-2,6H2,(H2,7,8)

InChI Key

WLRQDOHQESRRLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1OCCO)N)N

Origin of Product

United States

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